2,2-Difluoro-2-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2,2-Difluoro-2-(1,3-thiazol-2-yl)acetamide, also known as DFTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFTA is a small molecule that belongs to the class of thiazole derivatives, which are well-known for their diverse biological activities.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including 2,2-Difluoro-2-(1,3-thiazol-2-yl)acetamide , have been studied for their antimicrobial properties. These compounds can be effective against a range of microbial pathogens. The presence of the difluoroacetamide group may enhance the compound’s ability to interact with bacterial enzymes or proteins, leading to potential use in treating bacterial infections .
Anticancer Properties
Research has indicated that thiazole compounds exhibit anticancer activities. They can act on various pathways involved in cancer cell proliferation and survival. The difluorinated thiazole could potentially be used in the synthesis of novel anticancer agents, targeting specific cancer cell lines or mechanisms .
Antidiabetic Effects
Thiazoles are also being explored for their antidiabetic effects. They may influence insulin release or mimic insulin’s action in the body. The structural features of 2,2-Difluoro-2-(1,3-thiazol-2-yl)acetamide could be beneficial in designing new antidiabetic drugs with improved efficacy and stability .
Anti-Alzheimer’s Activity
Some thiazole derivatives have shown promise in the treatment of Alzheimer’s disease. They may inhibit enzymes like beta-secretase, which is involved in the formation of amyloid plaques. The difluoroacetamide moiety might enhance the compound’s ability to cross the blood-brain barrier, making it a potential candidate for Alzheimer’s research .
Antihypertensive Use
Thiazole compounds can exhibit antihypertensive properties by affecting vascular smooth muscle tone or influencing the renin-angiotensin system. The unique structure of 2,2-Difluoro-2-(1,3-thiazol-2-yl)acetamide could lead to the development of new blood pressure-lowering medications .
Photovoltaic Applications
The introduction of fluorine atoms into organic semiconductor materials, such as thiazole derivatives, can affect molecular packing and energy levels, which are crucial for photovoltaic properties. This makes 2,2-Difluoro-2-(1,3-thiazol-2-yl)acetamide a potential candidate for use in organic photovoltaic cells .
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Some thiazole derivatives have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Some thiazole derivatives have been found to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .
Action Environment
The solubility properties of thiazole derivatives suggest that the compound’s action may be influenced by the presence of water, alcohol, ether, and various organic solvents .
properties
IUPAC Name |
2,2-difluoro-2-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2OS/c6-5(7,3(8)10)4-9-1-2-11-4/h1-2H,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJOELFYCCNWIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(C(=O)N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(1,3-thiazol-2-yl)acetamide |
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